molecular formula C20H20INO5 B3987499 (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-iodophenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione

(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-iodophenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione

Cat. No.: B3987499
M. Wt: 481.3 g/mol
InChI Key: BDQBJBMMILIWBQ-UHFFFAOYSA-N
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Description

(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-iodophenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-iodophenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The starting materials often include 5-methylfuran-2-carbaldehyde, 4-iodoaniline, and 3-methoxypropylamine. The synthetic route may involve:

    Condensation Reaction: Combining 5-methylfuran-2-carbaldehyde with 4-iodoaniline under acidic conditions to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization with 3-methoxypropylamine in the presence of a suitable catalyst to form the pyrrolidine ring.

    Oxidation: The final step involves the oxidation of the intermediate to introduce the hydroxy group, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-iodophenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to remove the iodine atom, forming a deiodinated product.

    Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a deiodinated pyrrolidine derivative.

    Substitution: Formation of azido or thiol-substituted derivatives.

Scientific Research Applications

(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-iodophenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and functional groups.

    Material Science: Use in the synthesis of novel polymers and materials with specific properties.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

    Chemical Research: Study of its reactivity and use as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-iodophenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-phenyl-1-(3-methoxypropyl)pyrrolidine-2,3-dione: Similar structure but lacks the iodine atom.

    (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-chlorophenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione: Similar structure with a chlorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-iodophenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione makes it unique compared to its analogs. Iodine can enhance the compound’s reactivity and biological activity due to its larger atomic size and ability to participate in halogen bonding.

Properties

IUPAC Name

4-hydroxy-2-(4-iodophenyl)-1-(3-methoxypropyl)-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20INO5/c1-12-4-9-15(27-12)18(23)16-17(13-5-7-14(21)8-6-13)22(10-3-11-26-2)20(25)19(16)24/h4-9,17,24H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQBJBMMILIWBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)I)CCCOC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20INO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-iodophenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione
Reactant of Route 2
(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-iodophenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione
Reactant of Route 3
(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-iodophenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione
Reactant of Route 4
Reactant of Route 4
(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-iodophenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione
Reactant of Route 5
Reactant of Route 5
(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-iodophenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione
Reactant of Route 6
Reactant of Route 6
(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-iodophenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione

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